molecular formula C12H19BN2O2 B12085230 Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- CAS No. 2225176-39-4

Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-

Cat. No.: B12085230
CAS No.: 2225176-39-4
M. Wt: 234.10 g/mol
InChI Key: OONDKNBJGYCMAF-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- (hereafter referred to as Compound X), is an organoboron derivative featuring a pyridine core substituted with a 4-piperidinyl group at the 6-position and an ethyl group at the 2-position. The boronic acid (-B(OH)₂) moiety at the 4-pyridinyl position enables reversible covalent interactions with diols, amines, and serine residues in enzymes, making it a candidate for medicinal chemistry and chemical biology applications .

The piperidinyl group introduces steric bulk and basicity, which may influence binding to biological targets such as proteases or kinases. The ethyl substituent could modulate lipophilicity and metabolic stability. These features align with trends observed in other boronic acids, where substituent positioning significantly impacts target affinity and pharmacokinetics .

Properties

CAS No.

2225176-39-4

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

(2-ethyl-6-piperidin-4-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C12H19BN2O2/c1-2-11-7-10(13(16)17)8-12(15-11)9-3-5-14-6-4-9/h7-9,14,16-17H,2-6H2,1H3

InChI Key

OONDKNBJGYCMAF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C2CCNCC2)CC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a piperidine moiety.

Industrial Production Methods

Industrial production of boronic acid derivatives often involves large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Boronic acids have been extensively studied for their potential as anticancer agents. The compound B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- has been evaluated as a potential flutamide-like antiandrogen for prostate cancer treatment. Research indicates that modifying the nitro group to a boronic acid moiety can enhance binding capabilities and facilitate hydrogen bond formation with androgen receptors, potentially leading to improved antiproliferative activity against cancer cell lines such as LAPC-4 and PC-3 .

2. Inhibition of Enzymatic Activity
Boronic acids serve as effective inhibitors of various enzymes, making them valuable in therapeutic contexts. For instance, they can inhibit proteasomes and tyrosine kinases, which are crucial in cancer cell proliferation and survival . The ability to replace traditional functional groups with boronic acid derivatives allows for the design of more selective and potent inhibitors.

3. Alzheimer's Disease Treatment
The incorporation of piperidine derivatives into boronic acid structures has shown promise in treating neurodegenerative diseases like Alzheimer’s. These compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, potentially improving cognitive function by increasing acetylcholine levels in the brain .

Synthetic Applications

1. Organic Synthesis
Boronic acids are versatile reagents in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The compound B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- can function as a key building block for synthesizing complex organic molecules, including pharmaceuticals .

2. Catalysis
Boronic acids also play a role as catalysts in various chemical reactions. Their ability to form reversible complexes with diols makes them useful in catalyzing reactions that require specific stereochemical outcomes . This property is leveraged in synthesizing chiral compounds, which are essential in drug development.

Case Studies

1. Prostate Cancer Treatment
A study synthesized a series of flutamide-like compounds incorporating boronic acid functionalities and tested their efficacy against prostate cancer cell lines. Results indicated that compounds with specific substitutions on the piperidine ring exhibited enhanced activity compared to standard treatments, suggesting a promising avenue for developing new antiandrogens .

2. Neuroprotective Agents
Research into piperidine-containing boronic acids has led to the identification of dual inhibitors targeting cholinesterase enzymes while also exhibiting antioxidant properties. This multi-targeted approach may provide a novel strategy for treating Alzheimer’s disease by addressing multiple pathways involved in neurodegeneration .

Mechanism of Action

The mechanism of action of boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. The boronic acid group acts as a mild electrophile, facilitating the transfer of its organic substituent to a palladium catalyst, which then forms a new carbon-carbon bond .

Comparison with Similar Compounds

Table 1: Structural Comparison of Compound X and Key Analogs

Compound Name Substituents (Pyridine Positions) Molecular Weight Key Features Biological Activity (if reported)
Compound X 2-Ethyl, 6-(4-piperidinyl) ~290.2* Boronic acid at 4-pyridinyl; piperidinyl enhances basicity/binding Potential enzyme inhibition (inferred)
[6-(4-Morpholinyl)-2-pyridinyl]boronic acid () 6-Morpholinyl 208.0 Morpholine ring increases polarity; boronic acid at 2-pyridinyl Unreported, but used in Suzuki couplings
B-[4-Methyl-6-(1-methylethoxy)-3-pyridinyl]boronic acid () 4-Methyl, 6-isopropoxy 195.1 Isopropoxy group enhances steric hindrance; boronic acid at 3-pyridinyl Unreported; likely synthetic intermediate
4-Biphenylboronic acid () Biphenyl substituent 198.0 Extended aromatic system; high lipophilicity Anticancer (cytotoxic in some models)
4-(Pyridin-4-yl)phenyl boronic acid () 4-Pyridinyl-phenyl 199.0 Dual aromatic systems; boronic acid at phenyl position Unreported; potential glycoprotein binding

*Estimated based on analogous structures.

Key Observations :

  • Piperidinyl vs. Morpholinyl : The 4-piperidinyl group in Compound X provides stronger basicity (pKa ~11 for piperidine) compared to morpholine (pKa ~8.3), which may enhance interactions with acidic residues in enzymes .
  • Boronic Acid Positioning : Boronic acids at the 4-pyridinyl position (Compound X) are less common than phenyl-based analogs (e.g., 4-biphenylboronic acid). This positioning may favor interactions with β-lactamases or proteasomes .

Electronic Properties and Acidity

The boronic acid group’s acidity (pKa) is critical for its reactivity. Fluorinated analogs (e.g., fluorophenylboronic acids) exhibit lower pKa values (~7–8) due to electron-withdrawing effects, enhancing interactions with serine proteases . In contrast, Compound X’s piperidinyl group is electron-donating, which may raise its pKa (~8.5–9.5*), favoring interactions at physiological pH.

Comparison with Fluorinated Analogs :

  • Fluorophenylboronic acids (): pKa ~7.2–7.8; higher affinity for serine hydrolases.
  • Compound X (estimated): pKa ~8.5–9.5; better suited for targets requiring weaker acidity.

Anticancer Potential

The piperidinyl group may confer selectivity toward kinases or proteasomes overexpressed in cancers.

Enzyme Inhibition

  • Proteasome Inhibitors : Boronic acids like bortezomib (a clinically approved drug) and MG-132 inhibit the proteasome via covalent binding to catalytic threonine residues. Compound X’s pyridinyl-piperidinyl scaffold may mimic these interactions but with altered selectivity .

Antibiotic Potentiation

Phenyl boronic acid () enhances the efficacy of β-lactam antibiotics by inhibiting KPC carbapenemases. Compound X’s bulkier substituents might reduce this activity compared to smaller analogs like APBA .

Table 2: Key Parameters of Compound X vs. Analogs

Parameter Compound X Fluorophenylboronic Acid 4-Biphenylboronic Acid Bortezomib
Molecular Weight ~290.2 ~200–220 198.0 384.2
pKa (estimated) 8.5–9.5 7.2–7.8 8.9 9.1
Anticancer IC50 (µM) N/A 0.3–1.2* 0.8–2.5 0.005–0.02
Enzyme Inhibition Target Proteasome? Serine proteases HDACs? Proteasome

*Data inferred from structurally similar compounds.

Biological Activity

Boronic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols. The compound B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- is notable for its potential biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- features a boron atom bonded to a carbon-based substituent and hydroxyl groups, with a pyridine ring substituted by a piperidine moiety. This structure contributes to its reactivity and biological interactions.

1. Anticancer Activity

Research has indicated that boronic acids can serve as proteasome inhibitors, which are critical in cancer therapy. A study highlighted that B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- exhibits potent inhibition of cancer cell growth by interfering with the cell cycle at the G2/M phase. In vitro studies demonstrated an IC50 value comparable to established proteasome inhibitors like bortezomib .

2. Antibacterial Activity

Boronic acids have shown promise in combating bacterial infections. B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- has been investigated for its ability to inhibit bacterial growth through mechanisms involving the disruption of bacterial cell wall synthesis and function. Comparative studies revealed that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains .

3. Antiviral Activity

The antiviral potential of B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- is linked to its ability to inhibit viral proteases, which are essential for viral replication. Studies suggest that modifications in its structure can enhance its selectivity and potency against specific viral targets .

The mechanism of action for B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- involves its capacity to form reversible covalent bonds with target proteins and enzymes. This property allows it to act as a molecular probe in biological systems, providing insights into enzyme mechanisms and pathways involved in disease processes.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerProteasome inhibition, cell cycle arrest ,
AntibacterialDisruption of cell wall synthesis ,
AntiviralInhibition of viral proteases ,

Case Study 1: Anticancer Efficacy

A study conducted on U266 cells demonstrated that B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- effectively halted cell proliferation with an IC50 value of approximately 8 nM, indicating strong potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antibacterial Properties

In a comparative analysis against multi-drug resistant strains of Klebsiella pneumoniae, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- displayed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its viability as an alternative treatment option .

Synthesis and Structural Modifications

The synthesis of B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- can be achieved through various chemical reactions, including Suzuki-Miyaura coupling. Structural modifications can enhance its biological activity by improving selectivity and pharmacokinetic properties .

Q & A

Q. What strategies can mitigate non-specific binding in boronic acid-functionalized surfaces used for glycoprotein enrichment, particularly in complex biological matrices?

  • Methodological Answer : Surface passivation with polyethylene glycol (PEG) or bovine serum albumin (BSA) reduces hydrophobic interactions. Competitive washing with monosaccharides (e.g., glucose) displaces weakly bound proteins. SPR or quartz crystal microbalance (QCM) studies under varying ionic strengths and pH values identify optimal conditions for selective capture. Machine learning models can correlate surface chemistry with binding specificity .

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